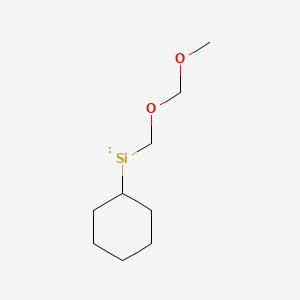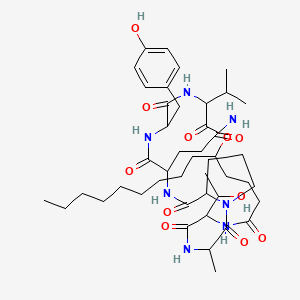
Verlamelin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Verlamelin is a cyclic lipodepsipeptide isolated from the entomopathogenic fungus Lecanicillium speciesThe compound is characterized by its unique structure, which includes a cyclic hexadepsipeptide bridged by ester bonding between a hydroxy group on a fatty acid moiety and a carboxyl group on the terminal valine of an amide-bonded tetradecanoyl-hexapeptide .
準備方法
Synthetic Routes and Reaction Conditions: Verlamelin is typically produced through the fermentation of Lecanicillium species. The fungus is cultivated under static conditions in a liquid medium containing sucrose, yeast extract, calcium carbonate, and HP20. The whole broth is then extracted with n-butanol, and the compounds are purified using silica gel column chromatography, C18 column chromatography, and preparative reverse-phase high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The fungus is grown in production media such as YES medium (8% sucrose, 4% yeast extract) and SMY medium (4% maltose, 1% yeast extract, 1% peptone). The conidia are collected from strains grown on potato dextrose agar and used to inoculate the production media .
化学反応の分析
Types of Reactions: Verlamelin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and thiols .
Major Products Formed: The major products formed from these reactions include modified this compound derivatives with enhanced antifungal properties. These derivatives are often tested for their efficacy against various plant pathogenic fungi .
科学的研究の応用
Verlamelin has a wide range of scientific research applications:
Chemistry: this compound is studied for its unique structure and potential as a lead compound for developing new antifungal agents.
Biology: The compound’s ability to inhibit fungal growth makes it a valuable tool for studying fungal biology and pathogenesis.
Medicine: this compound’s antifungal properties are explored for potential therapeutic applications in treating fungal infections.
Industry: The compound is investigated for its use in agricultural settings to protect crops from fungal diseases
作用機序
Verlamelin is compared with other cyclic depsipeptides of fungal origin, such as destruxins, aureobasidine A, and beauvericine. These compounds share similar structural features, including the presence of amino acids and fatty acid moieties. this compound is unique due to its specific amino acid sequence and the presence of a 5-hydroxytetradecanoic acid moiety .
類似化合物との比較
- Destruxins
- Aureobasidine A
- Beauvericine
Verlamelin’s uniqueness lies in its specific structure and potent antifungal activity, making it a valuable compound for further research and development .
特性
分子式 |
C45H71N7O11 |
|---|---|
分子量 |
886.1 g/mol |
IUPAC名 |
3-[6-(1-hydroxyethyl)-18-[(4-hydroxyphenyl)methyl]-3-methyl-12-nonyl-2,5,8,14,17,20,23-heptaoxo-15-propan-2-yl-13-oxa-1,4,7,16,19,22-hexazabicyclo[22.3.0]heptacosan-21-yl]propanamide |
InChI |
InChI=1S/C45H71N7O11/c1-6-7-8-9-10-11-12-15-32-16-13-18-37(56)50-39(29(5)53)43(60)47-28(4)44(61)52-25-14-17-35(52)42(59)48-33(23-24-36(46)55)40(57)49-34(26-30-19-21-31(54)22-20-30)41(58)51-38(27(2)3)45(62)63-32/h19-22,27-29,32-35,38-39,53-54H,6-18,23-26H2,1-5H3,(H2,46,55)(H,47,60)(H,48,59)(H,49,57)(H,50,56)(H,51,58) |
InChIキー |
SORSHHMYDAJYHQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC1CCCC(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)C)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B14756223.png)
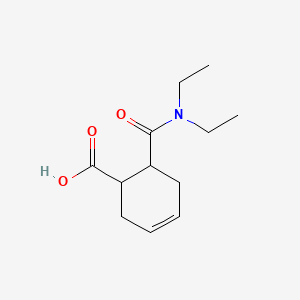
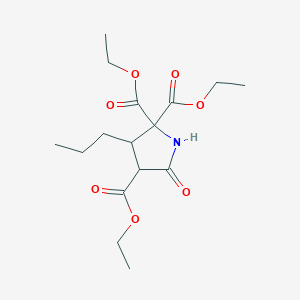
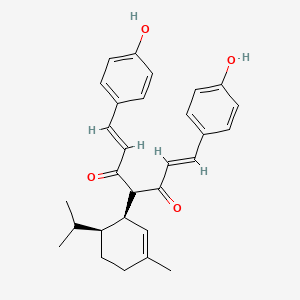
![2',3'-Dideoxy-3'-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-Adenosine](/img/structure/B14756248.png)
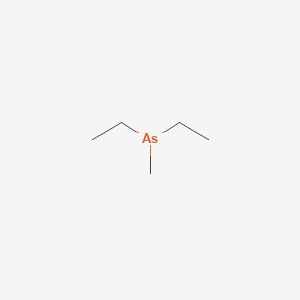
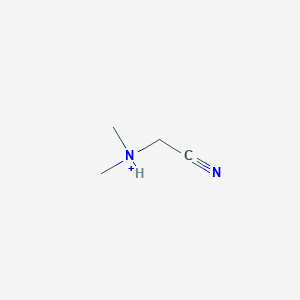
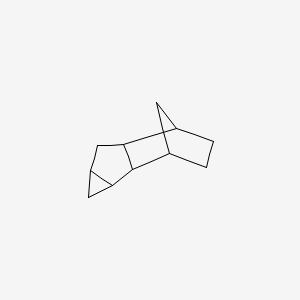
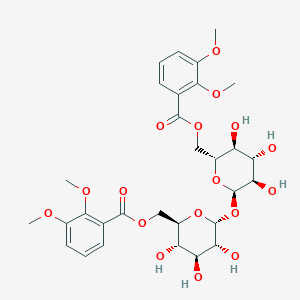

![1-[(1-Adamantylamino)acetyl]-2-pyrrolidinecarbonitrile](/img/structure/B14756281.png)
![4-[10,15-bis(4-carboxyphenyl)-23,24-dihydro-21H-corrin-5-yl]benzoic acid](/img/structure/B14756282.png)
![n-[(Benzyloxy)carbonyl]tyrosylglycinamide](/img/structure/B14756283.png)
